
Propyl dimethylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methyl groups and one propyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl dimethylphosphinate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinate. For instance, the reaction of trimethylphosphite with propyl iodide under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propyl dimethylphosphinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propyl dimethylphosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphosphite: Similar in structure but lacks the propyl group.
Ethyl dimethylphosphinate: Similar but with an ethyl group instead of a propyl group.
Methyl dimethylphosphinate: Similar but with a methyl group instead of a propyl group.
Uniqueness
Propyl dimethylphosphinate is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
65339-18-6 |
|---|---|
Formule moléculaire |
C5H13O2P |
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
1-dimethylphosphoryloxypropane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-7-8(2,3)6/h4-5H2,1-3H3 |
Clé InChI |
FADVPDGMBXTDDD-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
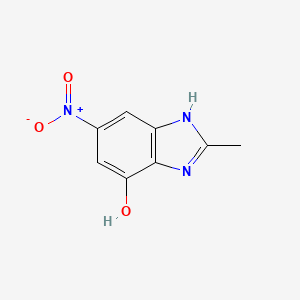
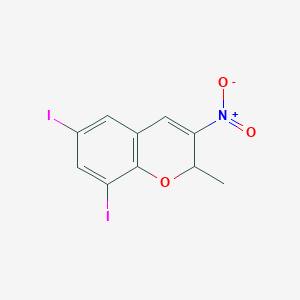
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
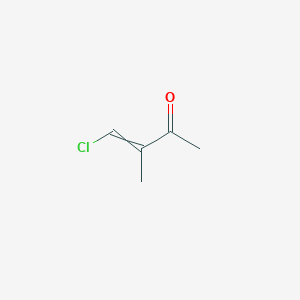

![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
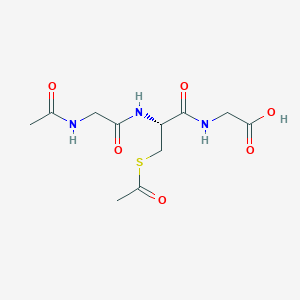
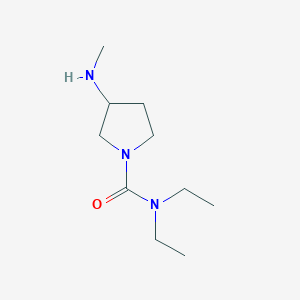

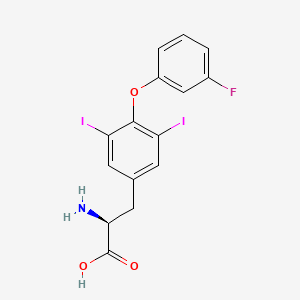
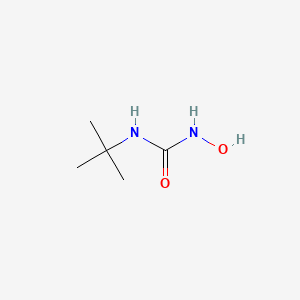

![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
